molecular formula C19H21N B108240 Desmethylmaprotiline CAS No. 5721-37-9

Desmethylmaprotiline

Cat. No.: B108240
CAS No.: 5721-37-9
M. Wt: 263.4 g/mol
InChI Key: IFHUOEQJTQWFGJ-UHFFFAOYSA-N
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Description

Desmethylmaprotiline is a chemical compound with the molecular formula C19H21N. It is a metabolite of maprotiline, a tetracyclic antidepressant used to treat depressive disorders. This compound retains some pharmacological activity and is of interest in various scientific research fields.

Scientific Research Applications

Desmethylmaprotiline has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for Desmethylmaprotiline is not explicitly stated, it is likely similar to that of its parent compound, Maprotiline. Maprotiline exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain .

Safety and Hazards

Desmethylmaprotiline is harmful if swallowed and may damage the unborn child . Further safety data can be found in the Safety Data Sheet .

Preparation Methods

Desmethylmaprotiline can be synthesized through the demethylation of maprotiline. This process involves the removal of a methyl group from the nitrogen atom in the maprotiline molecule. The reaction typically employs cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which facilitate the demethylation process . Industrial production methods may involve optimizing these enzymatic reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Desmethylmaprotiline undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form maprotiline-N-oxide.

    Reduction: Reduction reactions can convert it back to maprotiline.

    Substitution: Various substitution reactions can occur at the nitrogen atom or the aromatic rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Desmethylmaprotiline is similar to other secondary-amine tricyclic antidepressants such as nortriptyline and protriptyline. it has distinct pharmacological properties, including a more pronounced anxiolytic effect compared to its counterparts . Similar compounds include:

  • Nortriptyline
  • Protriptyline
  • Amitriptyline
  • Imipramine

These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications.

Properties

IUPAC Name

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHUOEQJTQWFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205839
Record name Desmethylmaprotiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5721-37-9
Record name Desmethylmaprotiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylmaprotiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLMAPROTILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1GL9J364N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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